![molecular formula C21H28N2O B13745249 2-(((2-Aminophenyl)imino)methyl)-4,6-di-tert-butylphenol](/img/structure/B13745249.png)
2-(((2-Aminophenyl)imino)methyl)-4,6-di-tert-butylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(((2-Aminophenyl)imino)methyl)-4,6-di-tert-butylphenol is a Schiff base compound derived from the condensation of 2-aminophenyl and salicylaldehyde. Schiff bases are known for their versatility and ability to form complexes with various metal ions, making them significant in both theoretical and practical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((2-Aminophenyl)imino)methyl)-4,6-di-tert-butylphenol typically involves the condensation reaction between 2-aminophenyl and salicylaldehyde. The reaction is usually carried out in an ethanol solution under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-(((2-Aminophenyl)imino)methyl)-4,6-di-tert-butylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The phenolic hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Ethers or esters.
Wissenschaftliche Forschungsanwendungen
2-(((2-Aminophenyl)imino)methyl)-4,6-di-tert-butylphenol has various applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Studied for its potential therapeutic effects, including anticancer and antioxidant activities.
Industry: Utilized in the development of catalysts and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(((2-Aminophenyl)imino)methyl)-4,6-di-tert-butylphenol involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various biochemical effects. The compound’s phenolic hydroxyl group and imine nitrogen are key sites for interaction with molecular targets, influencing pathways related to oxidative stress and cellular metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(((2-Aminophenyl)imino)methyl)phenol: Lacks the tert-butyl groups, leading to different steric and electronic properties.
2-(((2-Aminophenyl)imino)methyl)-4-tert-butylphenol: Contains only one tert-butyl group, affecting its reactivity and stability.
Uniqueness
2-(((2-Aminophenyl)imino)methyl)-4,6-di-tert-butylphenol is unique due to the presence of two tert-butyl groups, which provide steric hindrance and enhance the compound’s stability. This makes it particularly useful in forming stable metal complexes and in applications requiring robust chemical properties.
Eigenschaften
Molekularformel |
C21H28N2O |
---|---|
Molekulargewicht |
324.5 g/mol |
IUPAC-Name |
2-[(2-aminophenyl)iminomethyl]-4,6-ditert-butylphenol |
InChI |
InChI=1S/C21H28N2O/c1-20(2,3)15-11-14(19(24)16(12-15)21(4,5)6)13-23-18-10-8-7-9-17(18)22/h7-13,24H,22H2,1-6H3 |
InChI-Schlüssel |
WOIXERHXLOOLRS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=NC2=CC=CC=C2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.